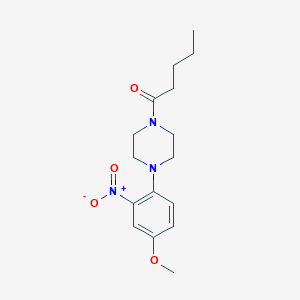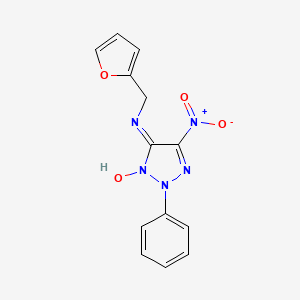
1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine
Übersicht
Beschreibung
1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine, also known as MNPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the brain, which is essential for proper cognitive function. 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has also been found to modulate the activity of dopamine and serotonin receptors, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been found to reduce inflammation in the brain and may have neuroprotective effects. 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition. It is also relatively easy to synthesize and purify. However, 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine. One area of interest is the development of 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine on other neurotransmitter systems, such as glutamate and GABA. Additionally, the potential use of 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine as a therapeutic agent for other neurological disorders, such as multiple sclerosis and traumatic brain injury, warrants further investigation.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to act as a potent acetylcholinesterase inhibitor and may help in the restoration of cholinergic neurotransmission in the brain. 1-(4-methoxy-2-nitrophenyl)-4-pentanoylpiperazine has also been studied for its potential antipsychotic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-4-5-16(20)18-10-8-17(9-11-18)14-7-6-13(23-2)12-15(14)19(21)22/h6-7,12H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYJFBYGIVHBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]pentan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-{5-methyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-3-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186453.png)
![3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4186467.png)
![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![2-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4186477.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4186483.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186494.png)
![2-iodo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4186495.png)
![3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4186502.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)

![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4186519.png)

![8-(3-chloro-5-ethoxy-4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4186536.png)
![N-[4-(1-adamantyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4186541.png)